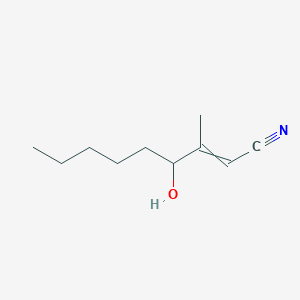
4-Hydroxy-3-methylnon-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methylnon-2-enenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a double bond within its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methylnon-2-enenitrile can be synthesized through several methods:
-
From Aldehydes and Ketones: : One common method involves the addition of hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles. For example, the reaction of an appropriate aldehyde with hydrogen cyanide under controlled conditions can yield this compound .
-
From Halogenoalkanes: : Another method involves the substitution of halogenoalkanes with cyanide ions. Heating the halogenoalkane with sodium or potassium cyanide in ethanol can produce the desired nitrile .
-
From Amides: : Dehydration of amides using phosphorus (V) oxide can also yield nitriles. This method involves heating the amide with the dehydrating agent and collecting the nitrile by distillation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
4-Hydroxy-3-methylnon-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed for reduction.
Substitution: Sodium cyanide or potassium cyanide in ethanol are common reagents for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
科学研究应用
4-Hydroxy-3-methylnon-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxy-3-methylnon-2-enenitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar in having a hydroxyl group and a nitrile group but differs in the presence of a methoxy group.
3-Hydroxy-2-methylbutanenitrile: Similar in having a hydroxyl group and a nitrile group but differs in the carbon chain length and position of functional groups.
Uniqueness
4-Hydroxy-3-methylnon-2-enenitrile is unique due to its specific combination of functional groups and the position of the double bond within its carbon chain
属性
CAS 编号 |
81156-41-4 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC 名称 |
4-hydroxy-3-methylnon-2-enenitrile |
InChI |
InChI=1S/C10H17NO/c1-3-4-5-6-10(12)9(2)7-8-11/h7,10,12H,3-6H2,1-2H3 |
InChI 键 |
LGWOQDYAHRSHGF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(=CC#N)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


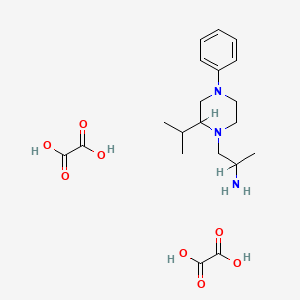
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
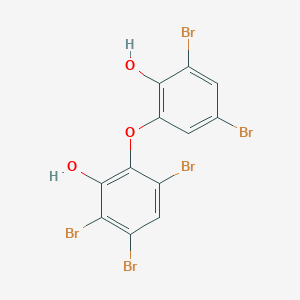
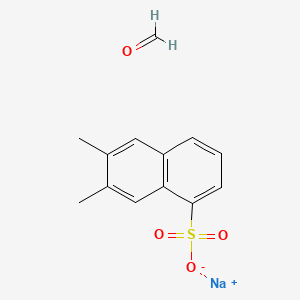
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
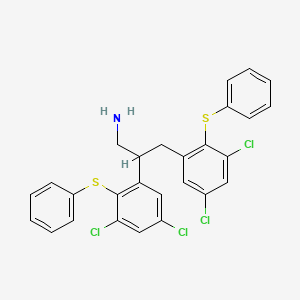
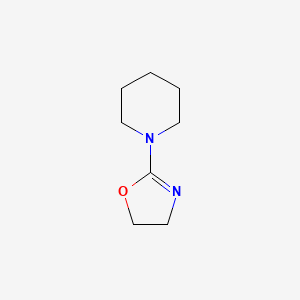
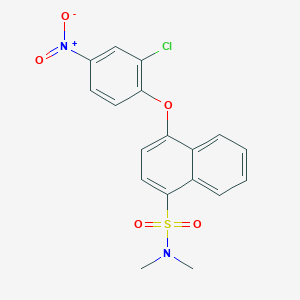
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
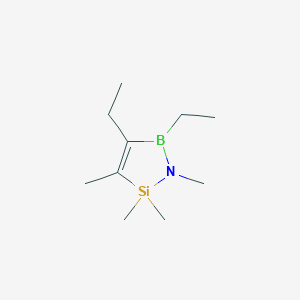
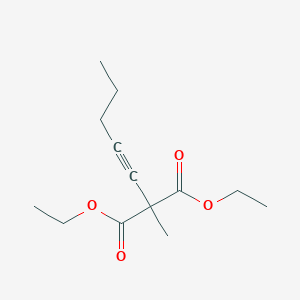
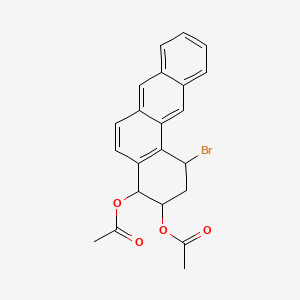
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
